molecular formula C24H19ClN4O2 B2424673 2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1357874-66-8

2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Cat. No.: B2424673
CAS No.: 1357874-66-8
M. Wt: 430.89
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Description

2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a useful research compound. Its molecular formula is C24H19ClN4O2 and its molecular weight is 430.89. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2/c1-16-9-11-17(12-10-16)14-27-22(30)20-7-2-3-8-21(20)29-23(27)26-28(24(29)31)15-18-5-4-6-19(25)13-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFULFYJDHITOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a member of the quinazoline derivatives family, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on existing research.

Chemical Structure and Properties

This compound features a quinazoline core fused with a triazole ring , which enhances its chemical reactivity and biological interactions. The presence of chlorobenzyl and methylbenzyl substituents increases its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit key signaling pathways involved in cancer cell proliferation and angiogenesis. Its structural motifs are known to interact with vascular endothelial growth factor receptors (VEGFR) and other kinases implicated in tumor progression .
  • Antimicrobial Activity : Quinazoline derivatives have shown effectiveness against various bacterial strains and fungi. The compound's potential to act as an antibacterial and antifungal agent is supported by studies demonstrating moderate to strong activity against pathogens like E. coli, S. aureus, and C. albicans .
  • Anti-inflammatory Effects : Certain quinazoline derivatives have been recognized for their ability to inhibit inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties .

The mechanisms through which This compound exerts its effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as Pim-1 and EGFR, which are crucial in cancer biology .
  • Interaction with Signaling Pathways : The compound may modulate pathways involved in cell survival and proliferation through its interactions at the molecular level .

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives similar to our compound:

  • Anticancer Activity : A study demonstrated that a series of pyrazolo[1,5-a]quinazolines exhibited significant antiproliferative effects against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism was attributed to EGFR inhibition .
    Compound NameIC50 (µM)Cell Line
    Pyrazolo[1,5-a]quinazolines10-20HepG-2
    Pyrazolo[1,5-a]quinazolines15-25MCF-7
  • Antimicrobial Studies : Another investigation found that quinazoline derivatives displayed promising antibacterial activity against multi-drug resistant strains with MIC values significantly lower than those of standard antibiotics .
    Compound NameMIC (µg/mL)Bacterial Strain
    Quinazoline Derivative A2S. aureus
    Quinazoline Derivative B1E. coli

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinazoline compounds often exhibit significant antiproliferative effects against various cancer cell lines. Preliminary studies have shown that 2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione may inhibit key signaling pathways involved in tumor progression and angiogenesis.

  • Mechanism of Action : The compound potentially acts by interfering with vascular endothelial growth factor receptors (VEGFR) and other kinases associated with cancer cell proliferation. Molecular docking studies suggest that it binds effectively to these targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activities against a range of bacterial strains. In vitro assays have reported notable inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition (%) at 50 µM
Staphylococcus aureus42.78 ± 4.86
Escherichia coli38.50 ± 3.45
Candida albicans35.00 ± 5.10

These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains.

Study on Anticancer Activity

A study published in Scientific Reports explored the effects of quinazoline derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects through multiple pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy Study

Another study focused on the antibacterial properties of quinazoline derivatives against common pathogens. The compound was evaluated using the Agar well diffusion method and showed promising results compared to standard antibiotics like ampicillin. The study highlighted the compound's ability to inhibit bacterial growth effectively.

Pharmacological Implications

Given its diverse biological activities, this compound holds potential not only in oncology but also in infectious disease treatment. Its mechanism of action involving DNA intercalation suggests that it may disrupt essential cellular processes such as replication and transcription.

Q & A

Q. What are the common synthetic routes for 2-(3-chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione?

The compound is typically synthesized via cyclization reactions. A validated approach involves:

  • Step 1 : Condensation of substituted quinazolinone precursors with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid) to form hydrazide intermediates .
  • Step 2 : Cyclization using one-carbon donors like triethyl orthoformate or formic acid to generate the triazoloquinazoline core .
  • Step 3 : Functionalization at the 2- and 4-positions via nucleophilic substitution with 3-chlorobenzyl and 4-methylbenzyl halides.
    Purification is achieved via recrystallization from DMF/ethanol mixtures, yielding white to yellow crystals with typical yields of 55–70% .

Q. What analytical techniques are used to characterize this compound?

  • 1H NMR and LC-MS : For structural confirmation, particularly to verify the presence of the triazoloquinazoline core and substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 4.5–5.5 ppm) .
  • X-ray crystallography : To resolve the crystal structure and confirm stereochemistry. For example, a related triazoloquinazoline derivative showed a triclinic crystal system with P-1 space group (a = 8.92 Å, b = 10.31 Å, c = 12.45 Å) .
  • Elemental analysis : To validate purity (>98% C, H, N content) .

Q. How is the antimicrobial activity of this compound evaluated?

  • Protocol : Use the agar dilution method with Mueller-Hinton agar and standard strains (e.g., S. aureus ATCC 25923, C. albicans ATCC 10231).
  • Controls : Include nitrofrantoin (antibacterial) and ketoconazole (antifungal) as reference compounds.
  • Interpretation : Minimum inhibitory concentrations (MICs) are determined at 24–48 hours. Activity is considered significant if MIC ≤ 16 µg/mL .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of its reactivity?

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electron density distribution, HOMO-LUMO gaps, and reactive sites (e.g., electrophilic chlorobenzyl groups).
  • Molecular docking : Study interactions with microbial targets (e.g., C. albicans CYP51). A related triazoloquinazoline showed a binding energy of −8.2 kcal/mol via hydrophobic interactions with Phe228 and His310 residues .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case : Discrepancies in MIC values may arise from variations in microbial strains or assay conditions.
  • Method :
    • Standardize protocols using CLSI guidelines.
    • Perform dose-response curves with triplicate replicates.
    • Compare with structurally analogous compounds (e.g., fluoro- or bromo-substituted derivatives) to identify substituent-specific trends .

Q. What strategies improve solubility for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
  • Structural modification : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 5-position while monitoring SAR for retained activity .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace 3-chlorobenzyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Core modification : Synthesize [1,2,4]triazolo[4,3-a]quinoxaline analogs to assess ring size impact.
  • Evaluation : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays .

Q. What are the stability challenges under physiological conditions?

  • Degradation pathways : Hydrolysis of the triazole ring at pH > 8.0 or thermal decomposition above 200°C.
  • Mitigation :
    • Conduct accelerated stability studies (40°C/75% RH for 6 months).
    • Use LC-MS to identify degradation products (e.g., quinazoline-1,5-dione fragments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.